molecular formula C7H5ClN2O4 B1381282 Methyl 2-chloro-3-nitropyridine-4-carboxylate CAS No. 1379302-09-6

Methyl 2-chloro-3-nitropyridine-4-carboxylate

Cat. No.: B1381282
CAS No.: 1379302-09-6
M. Wt: 216.58 g/mol
InChI Key: IKVUHYWOJCHEGA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-nitropyridine-4-carboxylate ( 1379302-09-6) is a high-purity chemical compound supplied with a minimum purity of 97% . It is characterized by the molecular formula C 7 H 5 ClN 2 O 4 and a molecular weight of 216.58 g/mol . This solid is recommended to be stored at room temperature . This compound is professionally recognized as a valuable synthetic building block in organic chemistry and medicinal chemistry research . Its molecular structure features multiple reactive sites—including a chloro group, a nitro group, and an ester moiety—making it a versatile precursor for various chemical transformations, such as nucleophilic aromatic substitution and functional group interconversions . These properties make it a key intermediate for constructing more complex molecules, particularly in the development of protein degrader building blocks . This product is intended for research and professional manufacturing purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, medical, or consumer use . All information provided is for research purposes only.

Properties

IUPAC Name

methyl 2-chloro-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUHYWOJCHEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chloro-4-pyridinecarboxylate, followed by esterification. The nitration step typically requires the use of nitric acid and sulfuric acid as reagents, while the esterification can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of amino derivatives.

    Ester Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-3-nitropyridine-4-carboxylate serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Heterocyclic Compounds : The compound is often used as a building block for the synthesis of more complex heterocyclic molecules, which are crucial in medicinal chemistry and agrochemicals.
  • Nucleophilic Aromatic Substitution : The chloro group in this compound makes it a suitable candidate for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various nucleophiles, leading to diverse derivatives.

Pharmaceutical Applications

The compound is investigated for its potential pharmacological properties, including:

  • Antimicrobial and Anticancer Activities : Similar compounds in the nitropyridine class have been shown to exhibit antimicrobial, antifungal, and anticancer activities. The presence of the nitro group may enhance these reactive properties, making it a subject of interest in drug development.
  • Therapeutic Segments : Derivatives of this compound are explored for their potential use in treating various conditions such as anti-ulcerative, anti-viral, anti-diabetic, anti-malarial, anti-thrombotic, anti-retroviral, anti-histamine, and anti-neoplastic therapies.

Radiobiology

This compound is also relevant in the field of radiobiology:

  • Synthesis of Radiolabeled Compounds : It can be used to synthesize F18 substituted pyridines for local radiotherapy applications. These compounds are critical for developing targeted radiopharmaceuticals used in cancer treatment.

Case Study 1: Nucleophilic Substitution Reactions

In studies involving this compound, researchers have successfully demonstrated the replacement of the nitro group with fluoride anion through nucleophilic aromatic substitution. This reaction highlighted the compound's utility as a precursor for synthesizing fluorinated derivatives, which are often more biologically active.

Case Study 2: Antimicrobial Activity Assessment

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of both chloro and nitro groups enhances its interaction with biological targets, making it a promising candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-nitropyridine-4-carboxylate involves its ability to participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The chloro group can be substituted by nucleophiles, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives and Analogues

Compound Name Molecular Formula Substituents Heterocycle Functional Groups Notable Properties
This compound C₈H₅ClN₂O₄ 2-Cl, 3-NO₂, 4-COOCH₃ Pyridine Chloro, Nitro, Ester Low aqueous solubility; high reactivity in SNAr reactions
Methyl 4-chloropyridine-2-carboxylate Hydrochloride C₇H₇Cl₂NO₂ 4-Cl, 2-COOCH₃ (HCl salt) Pyridine Chloro, Ester, Hydrochloride Enhanced water solubility due to ionic form; suited for salt-based formulations
Ethyl 3-chloropyridazine-4-carboxylate C₇H₇ClN₂O₂ 3-Cl, 4-COOCH₂CH₃ Pyridazine Chloro, Ester Electron-deficient ring (two adjacent N atoms); potential for unique regioselectivity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 2-Cl, 6-CH₃, 4-COOH Pyrimidine Chloro, Carboxylic Acid Acidic (pKa ~3–4); forms salts; higher polarity than esters

Key Findings:

Substituent Position Effects: In Methyl 4-chloropyridine-2-carboxylate Hydrochloride, the Cl and ester groups occupy positions 4 and 2, respectively. The 3-nitro group in the target compound strongly deactivates the pyridine ring, making it less reactive toward electrophiles but highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position due to the ester’s electron-withdrawing effect .

Heterocycle Variations :

  • Pyridazine derivatives (e.g., Ethyl 3-chloropyridazine-4-carboxylate) exhibit greater electron deficiency due to two adjacent nitrogen atoms. This increases their reactivity in cycloaddition reactions but reduces stability under acidic conditions compared to pyridine-based compounds .
  • Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more polar due to the carboxylic acid group, enabling salt formation and improved aqueous solubility. However, they lack the nitro group’s directing effects, limiting their utility in regioselective syntheses .

Functional Group Impact :

  • Methyl vs. Ethyl Esters : Methyl esters (target compound) are more polar than ethyl esters, favoring solubility in polar aprotic solvents like DMSO or acetonitrile. Ethyl esters (e.g., Ethyl 3-chloropyridazine-4-carboxylate) offer better lipid solubility, making them preferable for certain drug-delivery applications .
  • Carboxylic Acid vs. Ester : The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid allows for ionic interactions and salt formation, whereas the ester in the target compound is hydrolytically stable under basic conditions, enabling prolonged storage .

Biological Activity

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a synthetic compound belonging to the nitropyridine class, characterized by a pyridine ring with a chloro substituent and a nitro group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and other therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₆H₄ClN₃O₄
  • Appearance : Pale yellow solid
  • Solubility : Soluble in organic solvents such as dichloromethane and acetone

The unique arrangement of the chloro and nitro groups on the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development .

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is common among nitropyridine derivatives, which are often explored for their pharmacological properties .

Antimicrobial Properties

Nitropyridine derivatives, including this compound, have been investigated for their antimicrobial activities. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal properties. For instance, studies on similar compounds have shown effectiveness against various pathogens .

Anticancer Activity

Several studies have reported on the anticancer potential of nitropyridines. This compound's derivatives are being evaluated for their ability to inhibit cancer cell growth. In vitro assays demonstrate that certain derivatives can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer), A498 (renal cell carcinoma), and SJSA-1 (osteosarcoma) .

Cell Line GI50 (μM) Inhibition (%)
MDA-MB-23126.6 ± 1.440%
A49822.3 ± 1.5-
SJSA-125.0 ± 0.8-

These findings suggest that this compound may serve as a promising scaffold for developing new anticancer agents .

Case Studies

  • Anticancer Screening : A study evaluated the growth-inhibitory effects of various nitropyridine derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent activity against HEK293 cells, with a GI50 value of approximately 19.6 μM .
  • Antimicrobial Activity : Research into related nitropyridines has shown promising results against bacterial strains, suggesting that this compound could be effective against microbial infections .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigating its interactions with specific biological targets will provide insights into its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-3-nitropyridine-4-carboxylate?

The synthesis typically involves sequential nitration and chlorination of a pyridine precursor. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C), followed by chlorination with reagents like POCl₃ or thionyl chloride. Esterification of the carboxylic acid group is often performed using methanol in the presence of a catalytic acid (e.g., H₂SO₄). Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality. For example, the methyl ester group typically appears as a singlet near δ 3.9 ppm in ¹H NMR.
  • IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for the ester) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .

Q. How to confirm the ester group’s integrity post-synthesis?

Hydrolyze the ester with aqueous NaOH, then acidify to isolate the carboxylic acid. Confirm via LC-MS or titration. Alternatively, compare IR spectra pre- and post-hydrolysis to observe the disappearance of the ester carbonyl peak .

Advanced Research Questions

Q. How to optimize regioselective nitration in the presence of a chlorine substituent on the pyridine ring?

The chlorine atom at the 2-position directs nitration to the 3-position due to its meta-directing nature. Optimization involves:

  • Temperature Control : Maintain sub-10°C to minimize side reactions.
  • Catalyst Selection : Use mixed acids (HNO₃/H₂SO₄) or acetyl nitrate for milder conditions.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict electronic effects and regioselectivity. Validate with HPLC to assess nitro-isomer ratios .

Q. How to resolve discrepancies between X-ray crystallography data and computational molecular modeling results?

  • Refinement Checks : Use SHELXL to re-examine thermal parameters, hydrogen bonding, and possible disorder in the crystal lattice .
  • Twinning Analysis : Apply TWINLAW in SHELX to detect twinning.
  • DFT Comparison : Overlay computational (e.g., ORCA-optimized) and experimental (ORTEP-generated) structures to identify torsional mismatches .

Q. What strategies exist for functionalizing the nitro group without affecting the chloro substituent?

  • Selective Reduction : Use H₂/Pd-C in ethanol at low pressure to reduce nitro to amine while preserving the C-Cl bond.
  • Protection-Deprotection : Temporarily protect the nitro group as a sulfonamide before performing transformations on other sites.
  • Electrophilic Substitution : Perform reactions under conditions where the nitro group is less reactive (e.g., Friedel-Crafts acylation at low temperatures) .

Q. How to analyze and mitigate the compound’s thermal instability during storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
  • Storage Conditions : Store under inert gas (Ar/N₂) at –20°C with desiccants (silica gel).
  • Stabilizers : Add radical inhibitors (e.g., BHT) to nitro-containing formulations. Monitor purity via HPLC every 3–6 months .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Analytical Validation

StepReagents/ConditionsValidation MethodReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h¹H NMR (δ 8.5–9.0 ppm)
ChlorinationPOCl₃, reflux, 6 hIR (C-Cl stretch ~750 cm⁻¹)
EsterificationMeOH, H₂SO₄, 65°C, 12 hESI-MS ([M+Na]⁺ expected)

Q. Table 2: Common Contradictions in Characterization Data

DiscrepancyResolution StrategyTools/Software
NMR vs. X-ray bond length mismatchCheck for dynamic effects (DFT MD simulations)Gaussian, SHELXL
IR carbonyl peak absenceRe-purify via recrystallization (EtOAc/hexane)HPLC, TLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 2
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Methyl 2-chloro-3-nitropyridine-4-carboxylate

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